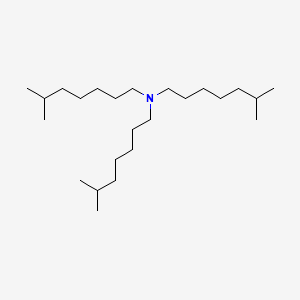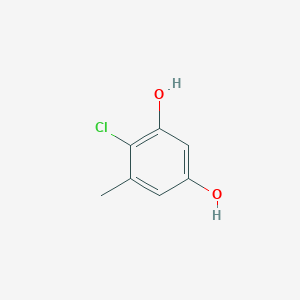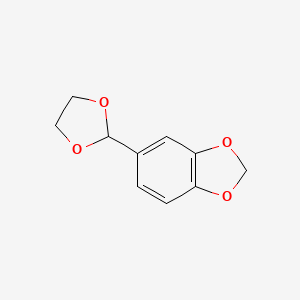
2-(4-Dimethylaminophenyl)-2-hydroxy-1-phenylethanone
Descripción general
Descripción
2-(4-Dimethylaminophenyl)-2-hydroxy-1-phenylethanone, also known as DMAPPE, is a phenylethanone derivative with a wide range of applications in scientific research. It has been used in a variety of fields including biochemistry, pharmacology, and organic chemistry. DMAPPE is known for its ability to serve as a catalyst in a variety of reactions, and its ability to act as a prodrug for the release of active agents.
Aplicaciones Científicas De Investigación
Biocompatible Photosensitizers
This compound has been used in the development of mono- and dinuclear cycloplatinated complexes that show dual emission and photoinduced phosphorescence generating 1 O2. These have potential applications in theranostics and photodynamic therapy .
Fluorescent Sensing
The compound is involved in the synthesis of novel blue fluorescent aromatic diamines which are used to produce fluorescent imide-type polymers. These polymers have applications in sensing technologies .
Cytotoxicity Against Cancer Cell Lines
Complexes containing this compound have shown cytotoxicity against A549 (lung carcinoma) and HeLa (cervix carcinoma) cancer cell lines, indicating potential use in cancer treatment .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to accumulate in the golgi apparatus , suggesting that this compound may also target cellular structures or proteins located in this organelle.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit photoinduced phosphorescence enhancement in non-degassed dmso due to local oxidation of dmso by sensitized 1o2 . This suggests that this compound may interact with its targets through a similar mechanism, possibly involving photoinduced electron transfer.
Biochemical Pathways
Similar compounds have been shown to exhibit cytotoxicity against certain cancer cell lines , suggesting that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been shown to be active against a549 and hela cancer cell lines , suggesting that this compound may have similar cytotoxic effects.
Action Environment
The action of 2-(4-Dimethylaminophenyl)-2-hydroxy-1-phenylethanone may be influenced by environmental factors such as the presence of oxygen and the type of solvent used. For instance, similar compounds have been shown to lose phosphorescent emission in aerated solutions due to photoinduced electron transfer to 3O2 . This suggests that the action, efficacy, and stability of this compound may be affected by its environment.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-hydroxy-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-17(2)14-10-8-13(9-11-14)16(19)15(18)12-6-4-3-5-7-12/h3-11,16,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPYFXUBTULRPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343571 | |
| Record name | 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dimethylaminophenyl)-2-hydroxy-1-phenylethanone | |
CAS RN |
33458-29-6 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-2-hydroxy-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33458-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-dimethylaminophenyl)-2-hydroxy-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





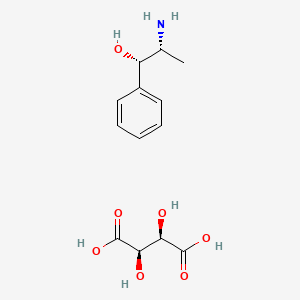


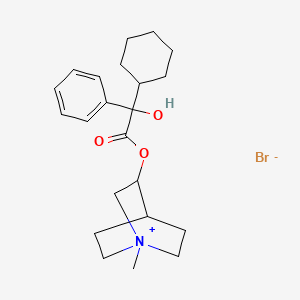
![1,4-Dioxaspiro[4.5]decane, 8-(1,1-dimethylethyl)-](/img/structure/B1619740.png)


